molecular formula C13H20N2 B1444661 1-Ethyl-3-(3-methylphenyl)piperazine CAS No. 1248908-21-5

1-Ethyl-3-(3-methylphenyl)piperazine

Cat. No. B1444661
M. Wt: 204.31 g/mol
InChI Key: XTVAJXVOESNBJU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methylphenyl)piperazine is a derivative of piperazine . Piperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . The 1-Methyl-3-phenylpiperazine derivative is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .

Scientific Research Applications

Insecticidal Applications

Research has demonstrated the potential of piperazine derivatives as novel insecticides. For example, a study focused on the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), showing high affinity for serotonin receptors in parasitic nematodes. This investigation led to the creation of compounds with growth-inhibiting and larvicidal activities against armyworm, emphasizing the utility of piperazine scaffolds in developing insecticidal agents (Cai et al., 2010).

Antimicrobial Applications

Piperazine derivatives have also shown promise in antimicrobial applications. A series of amide derivatives of quinolone incorporating piperazine units were prepared and exhibited antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans (Patel, Patel, & Chauhan, 2007). Another study synthesized piperazine derivatives with significant antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial resistance (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuropharmacological Applications

The neuropharmacological potential of piperazine derivatives has been explored, particularly in the context of dopamine transporter ligands, which could have implications for treating conditions like cocaine abuse. One study developed long-acting dopamine transporter ligands with chiral hydroxyl-containing derivatives of piperazine, showing significant enantioselectivity and binding affinity, suggesting their utility in developing therapies for substance abuse (Hsin et al., 2002).

Antitumor and Anticancer Applications

Piperazine derivatives have been evaluated for their antitumor and anticancer activities. For instance, a novel series of 1,2,4-triazole Schiff bases containing the piperazine group showed substantial inhibitory activity against tumor cells, indicating the potential of such compounds in developing anticancer therapies (Ding et al., 2016). Another study on polyfunctional substituted 1,3-thiazoles with piperazine substituents revealed effective anticancer activity against a variety of cancer cell lines, further supporting the application of piperazine derivatives in cancer research (Turov, 2020).

Safety And Hazards

1-(3-METHYLPHENYL)PIPERAZINE causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin .

Future Directions

Recent developments in the synthesis of piperazine derivatives have focused on the literature of 2015–2020 . Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAJXVOESNBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(3-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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